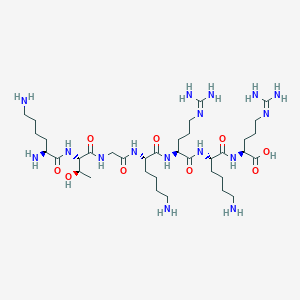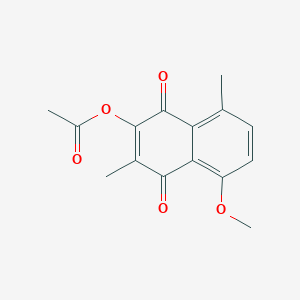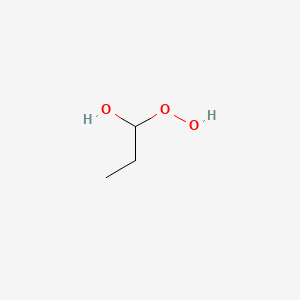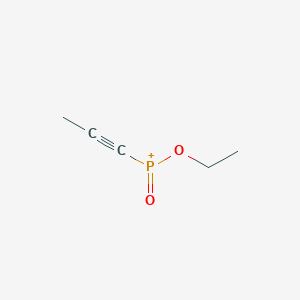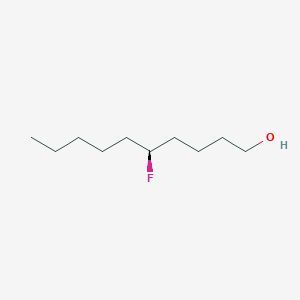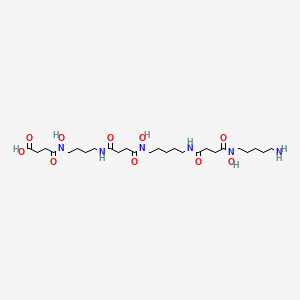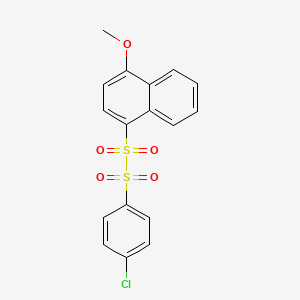
1-(4-Chlorophenyl)-2-(4-methoxynaphthalen-1-yl)-1,1,2,2-tetraoxo-1lambda~6~,2lambda~6~-disulfane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorophenyl)-2-(4-methoxynaphthalen-1-yl)-1,1,2,2-tetraoxo-1lambda~6~,2lambda~6~-disulfane is a complex organic compound characterized by its unique structural features, including a chlorophenyl group, a methoxynaphthyl group, and two tetraoxo-disulfane groups
Métodos De Preparación
The synthesis of 1-(4-Chlorophenyl)-2-(4-methoxynaphthalen-1-yl)-1,1,2,2-tetraoxo-1lambda~6~,2lambda~6~-disulfane typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: The synthesis begins with 4-chlorobenzene and 4-methoxynaphthalene.
Formation of Intermediates: Through a series of reactions such as halogenation, nitration, and reduction, intermediates are formed.
Coupling Reaction: The intermediates undergo coupling reactions under controlled conditions to form the desired compound.
Oxidation: The final step involves the oxidation of the disulfane groups to achieve the tetraoxo state.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
1-(4-Chlorophenyl)-2-(4-methoxynaphthalen-1-yl)-1,1,2,2-tetraoxo-1lambda~6~,2lambda~6~-disulfane undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidizing conditions, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the tetraoxo groups to simpler sulfide or thiol groups.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, breaking down into simpler components.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(4-Chlorophenyl)-2-(4-methoxynaphthalen-1-yl)-1,1,2,2-tetraoxo-1lambda~6~,2lambda~6~-disulfane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to oxidation.
Mecanismo De Acción
The mechanism of action of 1-(4-Chlorophenyl)-2-(4-methoxynaphthalen-1-yl)-1,1,2,2-tetraoxo-1lambda~6~,2lambda~6~-disulfane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Compared to other similar compounds, 1-(4-Chlorophenyl)-2-(4-methoxynaphthalen-1-yl)-1,1,2,2-tetraoxo-1lambda~6~,2lambda~6~-disulfane is unique due to its specific structural features and the presence of both chlorophenyl and methoxynaphthyl groups. Similar compounds include:
1-(4-Chlorophenyl)-2-(4-methoxynaphthalen-1-yl)-disulfane: Lacks the tetraoxo groups, leading to different chemical properties.
1-(4-Methoxynaphthalen-1-yl)-2-(4-nitrophenyl)-disulfane: Contains a nitrophenyl group instead of a chlorophenyl group, affecting its reactivity and applications.
1-(4-Chlorophenyl)-2-(4-hydroxynaphthalen-1-yl)-disulfane:
These comparisons highlight the unique aspects of this compound, making it a valuable compound for various scientific research applications.
Propiedades
Número CAS |
176109-33-4 |
|---|---|
Fórmula molecular |
C17H13ClO5S2 |
Peso molecular |
396.9 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)sulfonylsulfonyl-4-methoxynaphthalene |
InChI |
InChI=1S/C17H13ClO5S2/c1-23-16-10-11-17(15-5-3-2-4-14(15)16)25(21,22)24(19,20)13-8-6-12(18)7-9-13/h2-11H,1H3 |
Clave InChI |
XRYGPIJWSKIKIG-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)S(=O)(=O)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pyrido[2,3-d]pyrimidine-2,4-diamine, 6-(bromomethyl)-5-ethyl-](/img/structure/B14272830.png)
![9-(3,4-Dimethoxyphenyl)-6,7-dimethoxyfuro[3,4-b]quinolin-1(3H)-one](/img/structure/B14272844.png)
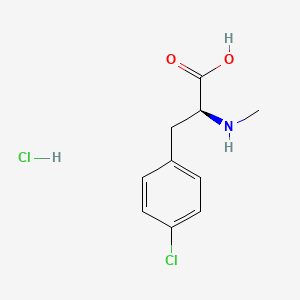
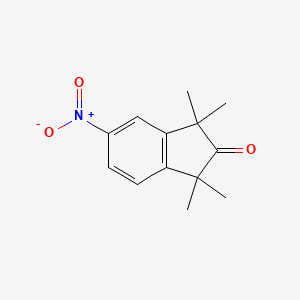
![2,2'-[2-Methyl-2-(prop-2-en-1-yl)-1H-indene-1,3(2H)-diylidene]dipropanedinitrile](/img/structure/B14272870.png)
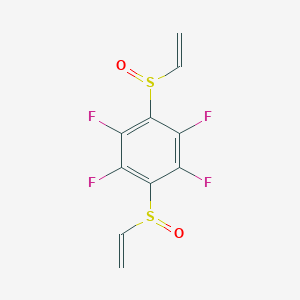
![1-[1-(3-Iodophenyl)cyclohexyl]piperidine](/img/structure/B14272878.png)

